molecular formula C9H9BrO2 B591792 (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol CAS No. 852110-51-1

(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol

Cat. No.: B591792
CAS No.: 852110-51-1
M. Wt: 229.073
InChI Key: KDCRSIHHGGSDPJ-UHFFFAOYSA-N
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Safety and Hazards

“(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol” should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Future Directions

Benzofuran derivatives, such as “(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol”, have attracted attention due to their wide range of biological and pharmacological applications . Future research may focus on developing new synthesis methods and exploring further applications of these compounds .

Chemical Reactions Analysis

(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group typically yields an aldehyde or carboxylic acid, while reduction of the bromine atom results in the formation of 2,3-dihydrobenzofuran-2-yl)methanol .

Comparison with Similar Compounds

Properties

IUPAC Name

(7-bromo-2,3-dihydro-1-benzofuran-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-3,7,11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCRSIHHGGSDPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C1C=CC=C2Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Treatment of 2-allyl-6-bromophenol (61.4 g 0.288 mol) with 3-chloroperoxybenzoic acid (77%, 149.18 g, 0.864 mol)) followed by potassium carbonate (99.56 g, 0.72 mol) generally according to the procedure described for Intermediate 9 provided 49.00 g (78%) (86%) of (±)-(7-bromo-2,3-dihydro-1-benzofuran-2-yl)methanol as an amber oil. Rf=0.66 (silica, ethyl acetate:hexanes 1:9) 1H NMR (DMSO-d6) δH 7.23 (dd, 1H); 7.14 (dd, 1H); 6.71 (t, 1H); (5.01 m, 1H); 4.85 (m, 1H); 4.99 (m, 2H); 3.36 (d, 2H).
Quantity
61.4 g
Type
reactant
Reaction Step One
Quantity
149.18 g
Type
reactant
Reaction Step Two
Quantity
99.56 g
Type
reactant
Reaction Step Three
[Compound]
Name
Intermediate 9
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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